Acetic acid, 2,2'-[[4,4'-bis[[6-[[1-hydroxy-4-[[(2-methoxyethoxy)carbonyl]amino]phenyl]amino]-3-sulfo-2-naphthalenyl]azo][1,1'-biphenyl]-3,3'-diyl]bis(oxy)]bis-, disodium salt
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Overview
Description
Acetic acid, 2,2’-[[4,4’-bis[[6-[[1-hydroxy-4-[[(2-methoxyethoxy)carbonyl]amino]phenyl]amino]-3-sulfo-2-naphthalenyl]azo][1,1’-biphenyl]-3,3’-diyl]bis(oxy)]bis-, disodium salt is a complex organic compound. It is known for its vibrant color properties and is often used in various industrial applications, particularly in the dye and pigment industry. This compound is characterized by its intricate molecular structure, which includes multiple aromatic rings and azo groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2,2’-[[4,4’-bis[[6-[[1-hydroxy-4-[[(2-methoxyethoxy)carbonyl]amino]phenyl]amino]-3-sulfo-2-naphthalenyl]azo][1,1’-biphenyl]-3,3’-diyl]bis(oxy)]bis-, disodium salt involves several steps:
Formation of the azo compound: This step typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound.
Esterification: The formation of ester groups to modify the solubility and reactivity of the compound.
Final coupling: The final step involves coupling the intermediate compounds to form the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. Common reagents include sulfuric acid for sulfonation, sodium nitrite for diazotization, and various aromatic amines for coupling reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings.
Reduction: The azo groups can be reduced to amines under specific conditions.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium dithionite, hydrogen gas with a catalyst.
Substitution reagents: Halogens, nitrating agents.
Major Products
Oxidation: Formation of quinones and other oxidized aromatic compounds.
Reduction: Formation of aromatic amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
Acetic acid, 2,2’-[[4,4’-bis[[6-[[1-hydroxy-4-[[(2-methoxyethoxy)carbonyl]amino]phenyl]amino]-3-sulfo-2-naphthalenyl]azo][1,1’-biphenyl]-3,3’-diyl]bis(oxy)]bis-, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its solubility properties.
Industry: Widely used in the textile industry for dyeing fabrics.
Mechanism of Action
The compound exerts its effects primarily through its ability to interact with various molecular targets:
Aromatic rings: Engage in π-π interactions with other aromatic compounds.
Azo groups: Can undergo redox reactions, altering the compound’s properties.
Sulfonic acid groups: Increase solubility and facilitate interactions with polar molecules.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, bis(p-chlorophenyl)-: Similar in having multiple aromatic rings but lacks the azo groups.
4-Hydroxyphenylacetic acid: Contains aromatic rings and carboxylic acid groups but lacks the complexity of the azo and sulfonic acid groups.
Uniqueness
Acetic acid, 2,2’-[[4,4’-bis[[6-[[1-hydroxy-4-[[(2-methoxyethoxy)carbonyl]amino]phenyl]amino]-3-sulfo-2-naphthalenyl]azo][1,1’-biphenyl]-3,3’-diyl]bis(oxy)]bis-, disodium salt is unique due to its combination of azo groups, sulfonic acid groups, and ester functionalities, which provide it with distinctive solubility, reactivity, and color properties.
Properties
CAS No. |
68259-04-1 |
---|---|
Molecular Formula |
C56H48N8Na2O20S2 |
Molecular Weight |
1263.1 g/mol |
IUPAC Name |
disodium;3-[[2-(carboxymethoxy)-4-[3-(carboxymethoxy)-4-[[1-hydroxy-6-[4-(2-methoxyethoxycarbonylamino)anilino]-3-sulfonatonaphthalen-2-yl]diazenyl]phenyl]phenyl]diazenyl]-4-hydroxy-7-[4-(2-methoxyethoxycarbonylamino)anilino]naphthalene-2-sulfonate |
InChI |
InChI=1S/C56H50N8O20S2.2Na/c1-79-19-21-81-55(71)59-37-9-5-35(6-10-37)57-39-13-15-41-33(23-39)27-47(85(73,74)75)51(53(41)69)63-61-43-17-3-31(25-45(43)83-29-49(65)66)32-4-18-44(46(26-32)84-30-50(67)68)62-64-52-48(86(76,77)78)28-34-24-40(14-16-42(34)54(52)70)58-36-7-11-38(12-8-36)60-56(72)82-22-20-80-2;;/h3-18,23-28,57-58,69-70H,19-22,29-30H2,1-2H3,(H,59,71)(H,60,72)(H,65,66)(H,67,68)(H,73,74,75)(H,76,77,78);;/q;2*+1/p-2 |
InChI Key |
SRPPSSDNGIFMLC-UHFFFAOYSA-L |
Canonical SMILES |
COCCOC(=O)NC1=CC=C(C=C1)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=C(C=C(C=C4)C5=CC(=C(C=C5)N=NC6=C(C=C7C=C(C=CC7=C6O)NC8=CC=C(C=C8)NC(=O)OCCOC)S(=O)(=O)[O-])OCC(=O)O)OCC(=O)O)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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